(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide: Similar structure with a pyridine ring instead of a pyrazole ring.
(E)-4-((2-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl: Similar structure with different substituents on the pyrazole ring.
Uniqueness
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent set it apart from other similar compounds.
Biological Activity
(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of 2-methoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. The resulting product can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has shown notable activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these cell lines were reported as follows:
Cell Line | GI50 (µM) |
---|---|
MCF7 | 3.79 |
SF-268 | 12.50 |
NCI-H460 | 42.30 |
These values indicate a promising potential for this compound in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
Bacillus subtilis | 15.63 |
Pseudomonas aeruginosa | 125 |
These results highlight the potential use of this compound as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been assessed for anti-inflammatory effects using carrageenan-induced edema models in rats. The compound exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin, suggesting its potential in treating inflammatory conditions .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a series of pyrazole derivatives, including our compound of interest, led to significant apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
- Antimicrobial Screening : Another study focused on the synthesis of various pyrazole derivatives showed that compounds similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing their relevance in combating antibiotic resistance .
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
SVWQYIOTYXWVMU-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.